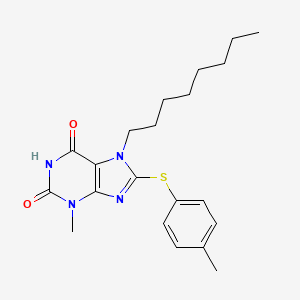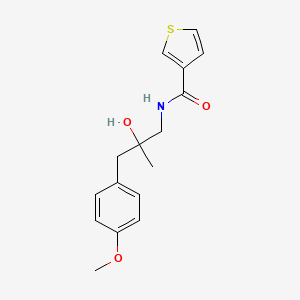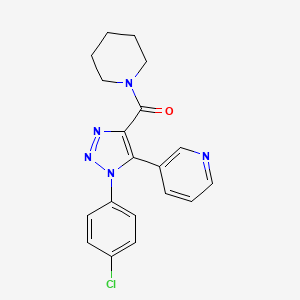
3-methyl-7-octyl-8-(p-tolylthio)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methyl-7-octyl-8-(p-tolylthio)-1H-purine-2,6(3H,7H)-dione, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its ability to selectively damage dopaminergic neurons in the brain.
Scientific Research Applications
Purine Derivatives and Ionization Studies
Purine derivatives, classified based on their physical properties and substituents, have been extensively studied for their ionization and methylation reactions. The study by Rahat, Bergmann, and Tamir (1974) delves into the ionization characteristics of purine-6,8-diones, highlighting how the presence of methyl groups at specific positions affects their reactivity and potential for forming anions and dianions through methylation processes. Such studies are crucial for understanding the chemical behavior of purine derivatives, which can have applications in designing new molecules with desired properties for use in pharmaceuticals and chemical synthesis (Rahat, Bergmann, & Tamir, 1974).
Applications in Antiviral Agents
Kim et al. (1990) explored acyclic purine phosphonate analogues as antiviral agents, synthesizing a series of 9-(phosphonoalkyl)purines and testing their activity against various viruses. This research demonstrates the potential of purine derivatives in developing antiviral medications, showcasing the importance of structural variations on biological activity. The study's findings underline the critical nature of specific functional groups for the compound's antiviral efficacy, offering insights into the design of purine-based antiviral drugs (Kim et al., 1990).
Pharmaceutical Relevance of Methylxanthines
Latosinska et al. (2014) conducted a comprehensive study on the topology of interactions in pharmaceutically relevant polymorphs of methylxanthines (including caffeine and its metabolites), using combined experimental and computational approaches. The research highlights the pharmaceutical potential of purine derivatives, especially in terms of their biological activity profiles which are influenced by molecular interactions such as hydrogen bonds and π···π stacking. Understanding these interactions can guide the development of purine-based drugs with optimized efficacy and safety profiles (Latosinska et al., 2014).
Chemical Synthesis and Biological Activity
Kim et al. (2004) investigated substituted pyridines and purines containing 2,4-thiazolidinedione, assessing their impact on triglyceride accumulation and hypoglycemic activity. This research is an example of how modifications to the purine structure can lead to compounds with significant biological activities, potentially useful for treating metabolic disorders. The synthesis and evaluation of these compounds underscore the versatility of purine derivatives in medicinal chemistry and drug design (Kim et al., 2004).
properties
IUPAC Name |
3-methyl-8-(4-methylphenyl)sulfanyl-7-octylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S/c1-4-5-6-7-8-9-14-25-17-18(24(3)20(27)23-19(17)26)22-21(25)28-16-12-10-15(2)11-13-16/h10-13H,4-9,14H2,1-3H3,(H,23,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFUNDQMMNGNQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1SC3=CC=C(C=C3)C)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-7-octyl-8-(p-tolylthio)-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B2369671.png)
![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2369672.png)


![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2369679.png)
![1-[(2,5-Dimethoxyphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2369682.png)


![N-[(1S,2R)-2-(2-Fluorophenoxy)cyclopentyl]oxirane-2-carboxamide](/img/structure/B2369685.png)

![3-(1,3-benzodioxol-5-yl)-5-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2369689.png)

![2-{[4-(4-fluorophenyl)piperazino]methyl}-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B2369692.png)